

2-Methoxyethane-1-sulfonamide molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxyethane-1-sulfonamide**

Cat. No.: **B1611866**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Properties of **2-Methoxyethane-1-sulfonamide**

Abstract

This technical guide provides a comprehensive overview of **2-Methoxyethane-1-sulfonamide**, a molecule belonging to the vital sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2][3] This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on the molecule's structure, physicochemical properties, synthesis, spectroscopic characterization, and safety protocols. By synthesizing data from established chemical databases and scientific literature, this guide aims to provide a holistic understanding of **2-Methoxyethane-1-sulfonamide** as a chemical entity and as a potential building block in pharmaceutical research.

Introduction to the Sulfonamide Class

Sulfonamides, characterized by a sulfonyl group connected to an amine group (-SO₂NH-), are a critically important class of synthetic compounds.[4][5] Historically, they were the first class of drugs to be used systemically as effective chemotherapeutic and preventive agents against bacterial infections, revolutionizing medicine before the widespread availability of penicillin.[1][2][6] The versatility of the sulfonamide scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities. Modern applications have expanded far beyond their antimicrobial origins to include treatments for a variety of conditions such as

inflammation, glaucoma, cancer, diabetes, and viral infections.[\[1\]](#)[\[4\]](#)[\[5\]](#) **2-Methoxyethane-1-sulfonamide** represents a simple aliphatic member of this class, providing a valuable scaffold for further chemical elaboration in drug discovery programs.

Molecular Structure and Physicochemical Properties

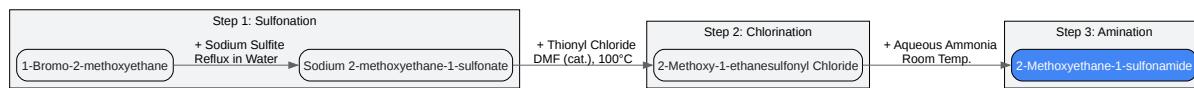
The molecular structure of **2-Methoxyethane-1-sulfonamide** consists of a three-carbon chain. A methoxy group (CH₃O⁻) is attached to carbon-2, and a sulfonamide group (-SO₂NH₂) is attached to carbon-1. This arrangement imparts specific chemical characteristics, including hydrogen bonding capabilities from the -NH₂ group and polarity from the sulfonyl and ether functionalities.

Structural Identifiers

- IUPAC Name: 2-methoxyethanesulfonamide[\[7\]](#)
- Canonical SMILES: COCCS(=O)(=O)N[\[7\]](#)[\[8\]](#)
- InChI: InChI=1S/C3H9NO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6)[\[7\]](#)[\[8\]](#)
- InChIKey: CLPQSNXTFZZLHB-UHFFFAOYSA-N[\[7\]](#)[\[8\]](#)

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for **2-Methoxyethane-1-sulfonamide**, providing essential data for experimental design and computational modeling.


Property	Value	Source
Molecular Formula	C3H9NO3S	[7][9][10]
Molecular Weight	139.17 g/mol	[7][9]
CAS Number	51517-04-5	[7][9][10]
Monoisotopic Mass	139.03031432 Da	[7][10]
XLogP3-AA (Predicted)	-1.2	[7][8]
pKa (Predicted)	10.36 ± 0.60	[10]
Complexity (Predicted)	133	[7][10]
Rotatable Bond Count	3	[10]
Boiling Point	135 °C (at 0.3 Torr)	[11]

Synthesis and Purification

The synthesis of **2-Methoxyethane-1-sulfonamide** can be achieved through a multi-step process starting from readily available precursors.[9] The described pathway involves the conversion of a bromoalkane to a sulfonyl chloride, followed by amination. This approach is a standard and reliable method for preparing sulfonamides.

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of **2-Methoxyethane-1-sulfonamide**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Methoxyethane-1-sulfonamide**.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and outlines the key steps for laboratory preparation.[\[9\]](#)

Step 1: Synthesis of Sodium 2-methoxyethane-1-sulfonate

- Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).
- Add sodium sulfite (23.4 mmol) to the suspension.
- Reflux the mixture for 24 hours. The sulfite anion acts as a nucleophile, displacing the bromide to form the sodium sulfonate salt.
- Evaporate the solvent under reduced pressure.
- Purify the resulting residue by slurring in chloroform to yield a white solid.

Step 2: Synthesis of 2-Methoxy-1-ethanesulfonyl Chloride

- To the white solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of N,N-Dimethylformamide (DMF, 1.06 mmol).
- Stir the mixture at 100°C for 3 hours. Thionyl chloride converts the sulfonate salt into the more reactive sulfonyl chloride intermediate.
- Evaporate the excess thionyl chloride under reduced pressure.
- Add chloroform to the residue and filter off any insoluble material.
- Evaporate the solvent from the filtrate to obtain the crude sulfonyl chloride.

Step 3: Synthesis of **2-Methoxyethane-1-sulfonamide**

- Add a 25% aqueous ammonia solution (10 mL) to the crude sulfonyl chloride.

- Stir the mixture at room temperature for 3 hours. The ammonia acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonamide.
- Evaporate the solvent under reduced pressure.
- Add chloroform and filter off any insoluble substances.
- Evaporate the solvent from the filtrate.
- Purify the final residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate solvent system) to yield pure 2-methoxyethanesulfonamide.^[9]

Spectroscopic Characterization

Structural elucidation and confirmation of **2-Methoxyethane-1-sulfonamide** rely on standard spectroscopic techniques. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic signals.

Technique	Expected Features	Rationale
¹ H NMR	<ul style="list-style-type: none">- Singlet (~3.3-3.4 ppm, 3H)- Triplet (~3.7-3.8 ppm, 2H)- Triplet (~3.2-3.3 ppm, 2H)- Broad singlet (variable, 2H)	<ul style="list-style-type: none">- CH₃O-: Protons of the methyl group.- -OCH₂-: Protons adjacent to the ether oxygen.- -CH₂SO₂-: Protons adjacent to the sulfonyl group.- -SO₂NH₂: Protons of the amide group; signal is often broad and its chemical shift is solvent-dependent.
¹³ C NMR	<ul style="list-style-type: none">- Signal (~58-60 ppm)- Signal (~70-72 ppm)- Signal (~52-54 ppm)	<ul style="list-style-type: none">- CH₃O-: Carbon of the methyl group.- -OCH₂-: Carbon adjacent to the ether oxygen.- -CH₂SO₂-: Carbon adjacent to the sulfonyl group.
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- 3400-3200 (two bands)- 1350-1310 & 1160-1120- 1120-1050	<ul style="list-style-type: none">- N-H stretch: Characteristic of the primary sulfonamide (-NH₂).- S=O stretch: Asymmetric and symmetric stretching of the sulfonyl group.- C-O stretch: Characteristic of the ether linkage.
Mass Spec. (MS)	<ul style="list-style-type: none">- Molecular Ion Peak (M⁺) at m/z = 139- Fragmentation patterns	<ul style="list-style-type: none">- Corresponds to the molecular weight of the compound.- Fragments would likely arise from the loss of SO₂NH₂, CH₃O, or cleavage of the C-C bond.

Applications in Research and Drug Development

While specific biological activities for **2-Methoxyethane-1-sulfonamide** are not extensively documented, its chemical structure is relevant to drug discovery. As a simple, non-aromatic

sulfonamide, it can serve as a valuable starting material or fragment in the synthesis of more complex molecules. The sulfonamide group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor and to mimic a carboxylate group in biological systems.

General Role of Sulfonamides in Medicine

Sulfonamide-based drugs exhibit a wide range of pharmacological activities.^{[3][5]} Their primary mechanism in antibacterial agents involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.^[6] This inhibition halts bacterial growth and replication.

Potential as a Bioisostere and Scaffold

The methoxyethane side chain provides a flexible, polar, and non-ionizable segment. In drug design, this moiety could be used to:

- Improve Solubility: The ether oxygen can engage in hydrogen bonding with water, potentially enhancing the aqueous solubility of a larger molecule.
- Probe Binding Pockets: The flexible chain allows the sulfonamide "warhead" to orient itself within an enzyme's active site.
- Act as a Bioisostere: The sulfonamide group itself is a well-known bioisostere for carboxylic acids and amides, offering different electronic and steric properties while maintaining key binding interactions.

The diagram below illustrates the general mechanism of action for antibacterial sulfonamides, a pathway for which novel sulfonamide derivatives are continuously explored.

[Click to download full resolution via product page](#)

Caption: General mechanism of antibacterial sulfonamides.

Safety, Handling, and Storage

Proper handling of **2-Methoxyethane-1-sulfonamide** is essential to ensure laboratory safety. The compound is classified with several hazard statements under the Globally Harmonized System (GHS).

GHS Hazard Classification[7]

- H303: May be harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Safety Precautions[12]

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile rubber).

- Wear safety glasses with side-shields or chemical goggles.
- Wear a lab coat.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-Methoxyethane-1-sulfonamide is a well-defined chemical compound with a straightforward molecular structure. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using modern spectroscopic methods. While it may not have direct, documented therapeutic applications, its identity as a member of the pharmacologically vital sulfonamide class makes it a molecule of interest. The physicochemical properties of its aliphatic methoxyethyl chain combined with the versatile sulfonamide functional group provide a strong foundation for its use as a building block in the design and synthesis of novel, bioactive compounds for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersrj.com [frontiersrj.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. 2-Methoxyethane-1-sulfonamide | C3H9NO3S | CID 18951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-methoxyethane-1-sulfonamide (C3H9NO3S) [pubchemlite.lcsb.uni.lu]
- 9. 2-Methoxyethane-1-sulfonamide synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Page loading... [guidechem.com]
- To cite this document: BenchChem. [2-Methoxyethane-1-sulfonamide molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1611866#2-methoxyethane-1-sulfonamide-molecular-structure\]](https://www.benchchem.com/product/b1611866#2-methoxyethane-1-sulfonamide-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

